Rosaprostol

Overview

Description

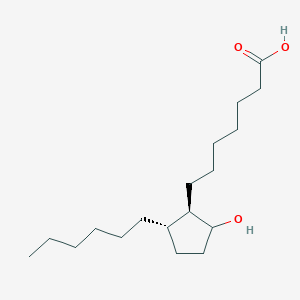

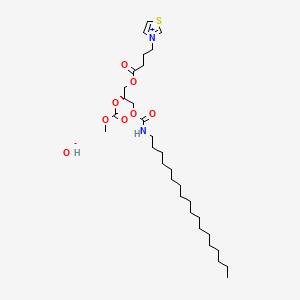

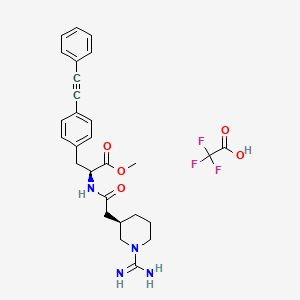

Rosaprostol is a prostanoid . It has the molecular formula C18H34O3 . It is also known by other names such as 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid .

Synthesis Analysis

Enantiopure stereomers of rosaprostol were synthesized from diastereomeric building blocks . The conversion of one of these building blocks into a rosaprostol stereomer was accomplished in nine steps . Another synthesis of racemic rosaprostol was achieved in seven steps starting from dimethyl methanephosphonate .

Molecular Structure Analysis

Rosaprostol has a molecular weight of 298.5 g/mol . Its IUPAC name is 7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Chemical Reactions Analysis

The synthesis of rosaprostol involves key steps like intramolecular carbenoid cyclization and the Horner−Wittig reaction . The latter was used for the introduction of the methoxycarbonylhexyl moiety at C (2) of the cyclopentanone ring .

Physical And Chemical Properties Analysis

Rosaprostol has a molecular weight of 298.5 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 12 rotatable bonds .

Mechanism of Action

Target of Action

Rosaprostol is a synthetic prostaglandin E1 analog . Its primary targets are the prostaglandin E1 receptors on parietal cells in the stomach . These receptors play a crucial role in regulating gastric acid secretion .

Mode of Action

Rosaprostol interacts with its targets by stimulating the prostaglandin E1 receptors. This stimulation leads to a reduction in gastric acid secretion . Additionally, mucus and bicarbonate secretion are increased, along with a thickening of the mucosal bilayer, enabling the mucosa to generate new cells .

Biochemical Pathways

The primary biochemical pathway affected by Rosaprostol involves the regulation of gastric acid secretion. By stimulating prostaglandin E1 receptors, Rosaprostol reduces the secretion of gastric acid, thereby preventing a drop in pH . This action is particularly beneficial in the treatment of gastric and duodenal ulcers .

Pharmacokinetics

The pharmacokinetics of Rosaprostol, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability. For a closely related compound, Misoprostol, it has been found that different routes of administration (sublingual, oral, vaginal) can significantly affect its pharmacokinetic parameters .

Result of Action

The action of Rosaprostol results in several molecular and cellular effects. It exhibits gastric antisecretory activity and cytoprotective action . It has been found to antagonize gastric acid output induced by NSAID administration and to prevent and treat the digestive disorders that resulted from taking NSAIDs .

Action Environment

The action, efficacy, and stability of Rosaprostol can be influenced by various environmental factors. For instance, the route of administration can significantly affect its pharmacokinetics . .

properties

IUPAC Name |

7-(2-hexyl-5-hydroxycyclopentyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21/h15-17,19H,2-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAOJFAMEOVURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCC(C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56695-66-0 (mono-hydrochloride salt) | |

| Record name | 9-Hydroxy-19,20-bisnorprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082598172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401021611, DTXSID80866585 | |

| Record name | Rosaprostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Hexyl-5-hydroxycyclopentyl)heptanoic acid | |

CAS RN |

82598-17-2, 56695-65-9 | |

| Record name | 9-Hydroxy-19,20-bisnorprostanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082598172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosaprostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rosaprostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does rosaprostol exert its cytoprotective effects on the gastric mucosa?

A1: While the exact mechanism is not fully elucidated in the provided research, rosaprostol, being a prostaglandin analogue, likely mimics the actions of endogenous prostaglandins like prostaglandin E2 (PGE2). [] These actions include stimulating mucus and bicarbonate secretion, enhancing mucosal blood flow, and promoting epithelial cell restitution and repair. []

Q2: Does rosaprostol directly affect gastric acid secretion?

A2: Yes, rosaprostol has been shown to inhibit gastric acid secretion. [] This effect contributes to its ability to protect the gastric mucosa from damage induced by various factors, including non-steroidal anti-inflammatory drugs (NSAIDs). [, ]

Q3: What is the evidence for rosaprostol's protective effects against NSAID-induced gastric damage?

A3: Studies have demonstrated that rosaprostol effectively prevents and treats digestive disorders associated with NSAID use. [, ] This protective effect is attributed to its ability to counteract the negative impact of NSAIDs on the gastric mucosal barrier, as evidenced by continuous measurements of gastric pH. []

Q4: What is the pharmacokinetic profile of rosaprostol?

A4: After oral administration, rosaprostol reaches peak plasma concentration (Cmax) around 4 hours. [] It undergoes rapid metabolism, primarily via first-pass metabolism, resulting in the formation of its main metabolite, 3-(2-n-hexyl-5-hydroxy-cyclopentyl)propionic acid. [] The metabolite reaches Cmax earlier (2 hours) than the parent drug. [] Rosaprostol has a mean half-life of approximately 5 hours, while its metabolite has a half-life of about 3 hours. []

Q5: How is rosaprostol eliminated from the body?

A5: Rosaprostol is entirely metabolized in the body. [] Its metabolite is partially eliminated in the urine, but this represents a small fraction of the administered dose. []

Q6: Does rosaprostol affect the immune system?

A6: In vitro studies suggest that rosaprostol, unlike some other prostaglandins, does not significantly affect various immune parameters. [] These include mitogen-induced proliferation of peripheral mononuclear cells, antibody-mediated T cell activation, and lymphokine secretion. []

Q7: What evidence supports the use of rosaprostol in treating gastritis?

A7: Clinical studies indicate that rosaprostol effectively treats gastritis, leading to a complete resolution of subjective and objective symptoms within the first ten days of treatment. [] Endoscopic and histological findings also demonstrate significant improvement, with near normalization in most cases. []

Q8: Has rosaprostol shown efficacy in treating duodenal ulcers?

A8: Yes, rosaprostol has demonstrated efficacy in treating duodenal ulcers, particularly in patients who have not responded well to H2 receptor antagonists. [] Combined treatment with rosaprostol and an H2 blocker shows statistically significant improvements compared to H2 blocker therapy alone. []

Q9: What is the chemical structure of rosaprostol?

A9: Rosaprostol is a synthetic prostaglandin analogue structurally similar to prostaglandin E. [] Its full chemical name is 9-hydroxy-19,20-bis-norprostanoic acid. []

Q10: Are there different stereoisomers of rosaprostol, and do they differ in activity?

A10: Yes, rosaprostol possesses several chiral centers, leading to the existence of different stereoisomers. [, ] These stereoisomers can exhibit varying levels of biological activity. [] Efficient synthetic methods have been developed to access all enantiomerically pure stereoisomers, allowing for the investigation of their individual pharmacological properties. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)

![2-[hydroxy(methyl)amino]-N-[4-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]propanamide](/img/structure/B1679460.png)

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-](/img/structure/B1679474.png)